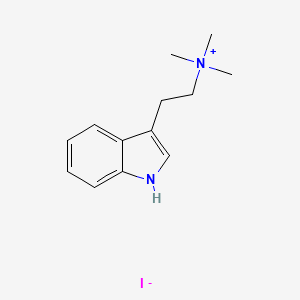

Dimethyltryptamine methiodide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13558-34-4 |

|---|---|

Molecular Formula |

C13H19IN2 |

Molecular Weight |

330.21 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)ethyl-trimethylazanium;iodide |

InChI |

InChI=1S/C13H19N2.HI/c1-15(2,3)9-8-11-10-14-13-7-5-4-6-12(11)13;/h4-7,10,14H,8-9H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

UODGYRMDUSUFFD-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=CC=CC=C21.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Analytical Characterization of Dimethyltryptamine Methiodide

Chemical Synthesis of Dimethyltryptamine Precursors

The foundation for synthesizing dimethyltryptamine methiodide lies in the effective construction of its precursor, N,N-dimethyltryptamine (DMT). This process begins with the formation of the core tryptamine (B22526) structure, followed by the introduction of two methyl groups onto the terminal nitrogen atom.

The synthesis of the tryptamine scaffold, the key building block for DMT, can be achieved through various methods starting from indole (B1671886) or its derivatives.

One of the most established methods is the Fischer indole synthesis . This reaction can produce DMT and its analogs by reacting a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone under acidic conditions. nih.gov For instance, the reaction between phenylhydrazine hydrochloride and 4-(dimethylamino)butyraldehyde diethyl acetal (B89532) can be optimized to form N,N-dimethyltryptamine. nih.gov The reaction conditions, such as temperature and acid concentration, are crucial for driving the reaction to completion and achieving high yields. nih.gov A continuous flow synthesis approach using this method has been shown to be effective for producing therapeutically relevant tryptamines in good yields. nih.govrsc.org

Another common route starts from indole-3-carboxaldehyde . A three-step synthesis can be employed, beginning with a Henry reaction to produce 3-(2-nitrovinyl)indole derivatives. tci-thaijo.org This intermediate is then reduced to 3-(2-nitroethyl)indole, which is subsequently converted to the desired tryptamine derivative. tci-thaijo.org This method avoids harsh reducing agents like lithium aluminum hydride (LiAlH₄), which can cause undesirable side reactions, especially with halogenated indoles. tci-thaijo.org

Other notable indole-based strategies include:

The Speeter-Anthony synthesis , which involves the reaction of indole with oxalyl chloride, followed by reaction with dimethylamine (B145610) and subsequent reduction of the carbonyl groups using a reducing agent like lithium aluminum hydride or, more recently, aluminum hydride generated in situ. researchgate.netnih.gov

Direct C3-alkylation of indoles with N-protected ethanolamines using an iridium catalyst has been described as a convenient and sustainable method. semanticscholar.org

Radical cyclization of 2-iodoaryl allenyl amines offers another pathway to construct the indole structure, which can then be further modified to yield tryptamine derivatives. researchgate.net

These varied synthetic routes provide flexibility for chemists to choose the most suitable pathway based on the availability of starting materials, desired scale, and required purity of the tryptamine precursor.

Once tryptamine is synthesized, the next step is the introduction of two methyl groups to the primary amine to form N,N-dimethyltryptamine.

A widely used method for this transformation is reductive amination . This typically involves reacting tryptamine with an excess of an aqueous formaldehyde (B43269) solution in the presence of a reducing agent. Sodium cyanoborohydride is a common choice for this reduction. researchgate.net The reaction proceeds through the formation of an intermediate imine, which is then reduced to the tertiary amine.

An alternative N-methylation strategy involves the use of a methylating agent like methyl iodide . However, direct methylation of tryptamine with methyl iodide can lead to a mixture of products, including the monomethylated (N-methyltryptamine), dimethylated (DMT), and the quaternary ammonium (B1175870) salt (N,N,N-trimethyltryptammonium iodide). cdnsciencepub.com Controlling the stoichiometry and reaction conditions is critical to selectively obtain the desired dimethylated product. A general method for selective N-methylation involves the reduction of an intermediate carbamate (B1207046) using lithium aluminum hydride. cdnsciencepub.com

The choice of methylation strategy depends on factors such as reagent availability, scalability, and the desired selectivity of the reaction.

Derivatization to this compound: Quaternization Processes

This compound is a quaternary ammonium salt formed by the reaction of the tertiary amine, DMT, with methyl iodide. This process, known as quaternization, converts the neutral tertiary amine into a positively charged quaternary ammonium cation with an iodide counter-ion.

The quaternization of N,N-dimethyltryptamine is typically a straightforward reaction. It is achieved by treating DMT with a methylating agent, most commonly methyl iodide . The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion. cdnsciencepub.comsciencemadness.org

The reaction is often carried out in a suitable organic solvent. Solvents such as alcohols (e.g., methanol) or acetone (B3395972) are frequently used, as they can dissolve the DMT free base and facilitate the reaction. sciencemadness.org The resulting quaternary ammonium salt, this compound (also known as N,N,N-trimethyltryptammonium iodide), is often poorly soluble in these solvents and may precipitate out of the reaction mixture as a crystalline solid, which simplifies its isolation. cdnsciencepub.comsciencemadness.org

The reaction generally proceeds readily, often at room temperature, although gentle heating may be used to increase the reaction rate. An excess of methyl iodide is sometimes used to ensure the complete conversion of the tertiary amine to the quaternary salt. wikipedia.org

| Parameter | Condition | Purpose | Reference |

| Reactants | N,N-Dimethyltryptamine (DMT), Methyl Iodide (CH₃I) | DMT acts as the nucleophile, and methyl iodide is the methylating agent. | sciencemadness.org, cdnsciencepub.com |

| Solvent | Acetone, Methanol (B129727), or other suitable organic solvents | To dissolve reactants and facilitate the reaction. | sciencemadness.org |

| Temperature | Room temperature or gentle heating | To control the rate of the quaternization reaction. | sciencemadness.org |

| Outcome | Precipitation of crystalline N,N,N-trimethyltryptammonium iodide | The product often has low solubility in the reaction solvent, aiding isolation. | sciencemadness.org, cdnsciencepub.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Achieving high purity of the final this compound product is essential for accurate analytical characterization. Several techniques can be employed to remove unreacted starting materials, byproducts, and residual solvents.

Recrystallization is a primary method for purifying the crude product. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. For DMT precursors and their salts, various solvent systems can be used. For example, DMT free base can be recrystallized from hexane. researchgate.netresearchgate.net The fumarate (B1241708) salt of DMT is noted to be one of the easiest forms to work with and store. researchgate.net

Washing the isolated crystals with a cold solvent in which the compound is sparingly soluble can help remove surface impurities and residual mother liquor.

For the precursor DMT, purification can also be achieved through flash chromatography . A common solvent system for this is a mixture of dichloromethane (B109758) (DCM) and methanol (MeOH) with a small amount of aqueous ammonium hydroxide (B78521) (e.g., 9:1 DCM/MeOH with 1% NH₄OH). researchgate.net However, it has been noted that prolonged exposure of DMT to halogenated solvents like DCM can lead to the formation of quaternary ammonium salt byproducts. nih.govescholarship.org

Another technique for purifying DMT is film crystallization , which involves pumping the molten raw material into a film crystallizer and reducing the temperature to form a crystalline film. google.com

For salt forms, ensuring the complete removal of any unreacted tertiary amine (DMT) is crucial. The significant difference in polarity and solubility between the tertiary amine and the quaternary ammonium salt can be exploited during purification.

Advanced Analytical Techniques for Characterization and Quantification

A suite of advanced analytical techniques is employed to unequivocally confirm the chemical structure of this compound and to assess its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are indispensable for structural elucidation.

¹H NMR provides information about the number and types of protons in the molecule. For this compound, characteristic signals would include those for the aromatic protons of the indole ring, the protons of the ethyl side chain, and a distinct singlet for the nine equivalent protons of the trimethylammonium group [-N⁺(CH₃)₃].

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will give a distinct signal, allowing for confirmation of the complete carbon skeleton. researchgate.netnih.gov

Mass Spectrometry (MS) : MS is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method ideal for charged, non-volatile compounds. The analysis would show a prominent peak corresponding to the mass of the N,N,N-trimethyltryptammonium cation. Tandem mass spectrometry (MS/MS) can be used to fragment this cation, providing further structural information based on the fragmentation pattern. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : While the quaternary salt itself is not volatile enough for direct GC analysis, GC-MS is a powerful tool for analyzing the DMT precursor and potential impurities. researchgate.netnih.gov It should be noted that analysis of the quaternary ammonium salt by GC-MS can lead to thermal degradation and rearrangement products, which could be misinterpreted if not carefully considered. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for assessing the purity of the final compound. By using a suitable column and mobile phase, it can separate the desired product from any starting materials or byproducts. Quantification can be achieved by comparing the peak area to that of a known standard. nih.gov

Other Techniques :

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the melting point and thermal stability of the compound. nih.govufba.br

X-ray Powder Diffraction (XRPD) is used to characterize the crystalline form of the solid material. nih.govufba.br

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used for quantification, as the indole ring system has a characteristic UV absorbance. researchgate.net

| Technique | Information Provided | Reference |

| ¹H and ¹³C NMR | Detailed structural information, confirmation of molecular skeleton. | researchgate.net, nih.gov |

| Mass Spectrometry (MS) | Molecular weight of the cation, structural information from fragmentation. | nih.gov, researchgate.net |

| FTIR Spectroscopy | Identification of functional groups. | researchgate.net, researchgate.net |

| HPLC | Purity assessment and quantification. | nih.gov |

| GC-MS | Analysis of volatile precursors and impurities. | researchgate.net, nih.gov |

| DSC / TGA | Thermal properties (melting point, decomposition). | ufba.br, nih.gov |

| XRPD | Crystalline structure characterization. | ufba.br, nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Through the combined application of these synthetic and analytical methodologies, this compound can be produced in high purity and its structure rigorously confirmed.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

The definitive identification of this compound relies on a combination of spectroscopic techniques that probe its molecular structure.

Mass Spectrometry Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of the compound. Using techniques such as liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS), the cationic component of this compound, the N,N,N-trimethyltryptammonium (TMT) cation, is readily identified. nih.govresearchgate.netmaps.org The key diagnostic feature in the mass spectrum is the molecular ion peak for this cation.

It is important to note that analytical methods involving high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS), may not be suitable for the analysis of the intact salt. Quaternary ammonium salts can undergo thermal degradation or rearrangement under such conditions, potentially leading to misleading results about the original composition of the sample. nih.gov

Interactive Data Table: Mass Spectrometric Data for the TMT Cation Use the filter below to search for specific data points.

| Feature | Description | Observed m/z | Method |

| Molecular Ion | Cationic portion of the molecule | 203 | LC/ESI-MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific published spectra for this compound are not widely available, the expected chemical shifts can be predicted based on the known spectra of N,N-Dimethyltryptamine (DMT) and the principles of NMR. The key differentiating feature would be the signal from the three methyl groups attached to the quaternary nitrogen.

In ¹H NMR, these nine protons would be chemically equivalent and appear as a sharp singlet, shifted downfield compared to the six protons of the N,N-dimethyl group in DMT due to the deshielding effect of the positive charge on the nitrogen atom. In ¹³C NMR, a corresponding single resonance for the three equivalent methyl carbons would be observed, also shifted downfield.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Compare the predicted shifts for the N-methyl groups in DMT vs. its methiodide salt.

| Compound | Group | Predicted ¹H Shift (ppm) | Multiplicity |

| N,N-Dimethyltryptamine (DMT) | -N(CH₃)₂ | ~2.4 | Singlet (6H) |

| This compound | -N⁺(CH₃)₃ | >3.0 | Singlet (9H) |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the indole ring system and the quaternary ammonium group. The presence of the indole N-H bond gives rise to a stretching vibration, while aromatic C-H and C=C stretching vibrations confirm the indole nucleus. The C-N bond vibrations associated with the quaternary ammonium group would also be present. docbrown.info

Interactive Data Table: Expected IR Absorption Bands Filter by functional group to see characteristic wavenumbers.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole | N-H Stretch | 3400-3500 |

| Indole/Aromatic | C-H Stretch | 3000-3100 |

| Alkyl | C-H Stretch | 2850-2960 |

| Indole/Aromatic | C=C Ring Stretch | 1450-1600 |

| Quaternary Ammonium | C-N Stretch | 900-1200 |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby confirming its identity and assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most suitable methods for the analysis of this quaternary ammonium salt. nih.govproquest.com These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Coupling HPLC or UHPLC with detectors such as a Photodiode Array (PDA) for UV-Vis absorbance and a mass spectrometer provides a robust analytical platform. proquest.com This combination allows for both quantification and unambiguous identification based on retention time, UV spectrum, and mass-to-charge ratio. nih.gov

Studies have demonstrated the successful use of LC-MS methods to separate N,N,N-trimethyltryptammonium iodide from its precursors and other related alkylated species, making it the preferred technique for purity and identity confirmation. nih.govresearchgate.netmaps.org In contrast, Gas Chromatography (GC) is generally less suitable for the direct analysis of intact this compound due to the compound's low volatility and susceptibility to thermal degradation in the injector port. nih.gov

Method Development for Quantitation in Biological Matrices (Non-Human)

The quantitation of this compound in non-human biological matrices, such as rat plasma or brain tissue, is critical for pharmacokinetic and metabolic studies. The benchmark for such analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov While specific validated methods for the methiodide salt are not extensively documented, the principles for their development are well-established through extensive research on DMT quantitation. nih.govresearchgate.netresearchgate.net

Method development would involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances.

Chromatographic Separation: An HPLC or UHPLC system is used to separate the analyte from other matrix components before it enters the mass spectrometer.

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves isolating the parent ion of the analyte (the TMT cation, m/z 203) and then fragmenting it to produce a specific product ion. The instrument monitors this specific parent-to-product ion transition, providing excellent sensitivity and selectivity for quantification even at very low concentrations.

An appropriate deuterated internal standard would be synthesized and used to ensure accuracy and precision by accounting for variations in sample preparation and instrument response.

Interactive Data Table: Framework for LC-MS/MS Method Development Explore the typical parameters required for quantitative bioanalysis.

| Parameter | Example Specification | Purpose |

| Biological Matrix | Rat Plasma | Non-human sample for pharmacokinetic studies |

| Extraction Method | Solid-Phase Extraction (SPE) | Clean up sample and concentrate analyte |

| Chromatographic Column | C18 Reverse-Phase | Separate analyte from endogenous components |

| Detection Mode | ESI Positive MRM | Highly selective and sensitive quantitation |

| MRM Transition (Hypothetical) | 203 → [Product Ion] | Specific detection of the target analyte |

Principles of Green Chemistry in Methiodide Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. This involves considering alternative reagents, solvents, and reaction conditions.

A key green chemistry approach is the use of continuous flow synthesis . rsc.org This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to the small volume of reactants at any given time, and improved process control, which can lead to higher purity and yield. rsc.orgmdpi.com The synthesis of DMT analogues has been successfully demonstrated using flow chemistry with greener solvents, illustrating a more sustainable manufacturing pathway. rsc.org

Another core principle is the use of safer, more environmentally benign reagents . The traditional synthesis of methiodide salts often employs methyl iodide, which is a hazardous and toxic alkylating agent. wordpress.com Green chemistry encourages the exploration of alternatives. Dimethyl carbonate (DMC), for example, is recognized as a greener methylating agent. It is less toxic than methyl iodide and dimethyl sulfate, and its use aligns with the goal of reducing chemical hazards. wordpress.comresearchgate.net While potentially less reactive, its application in flow reactors at elevated temperatures can compensate for lower reactivity, providing a safer and more sustainable synthetic route. wordpress.com Further strategies include metal-free reaction conditions and the use of aqueous solutions where possible to minimize volatile organic solvents. researchgate.netchemistryviews.org

Interactive Data Table: Comparison of Synthetic Approaches Filter by Green Chemistry Principle to compare traditional vs. greener methods.

| Green Principle | Traditional Method (Batch) | Greener Method (Flow Chemistry) |

| Reagents | Methyl Iodide (Hazardous) | Dimethyl Carbonate (Safer Alternative) |

| Solvents | Traditional Organic Solvents | Greener Solvents (e.g., greener alcohols, water) |

| Energy Use | Potentially inefficient heating of large volumes | Highly efficient, localized heating |

| Safety | Risks associated with large-scale hazardous materials | Minimized reaction volume enhances safety |

| Waste | Solvent and byproduct waste from workup | Potential for in-line purification, reducing waste |

Pharmacological and Biochemical Investigations of Dimethyltryptamine Methiodide

Structure-Activity Relationship (SAR) Studies of Quaternary Tryptamine (B22526) Derivatives

The quaternization of the nitrogen atom in tryptamine derivatives, such as in dimethyltryptamine methiodide, introduces a permanent positive charge. This structural alteration has profound implications for the compound's interaction with biological targets, significantly modifying its pharmacological properties compared to its tertiary amine precursor, DMT.

Impact of Quaternization on Receptor Binding Profiles

The addition of a methyl group to the nitrogen atom of N,N-dimethyltryptamine to form a quaternary ammonium (B1175870) salt dramatically alters its receptor binding profile. A key finding in the study of quaternary tryptammonium analogues is the significant reduction or complete loss of affinity for the serotonin (B10506) 2A (5-HT2A) receptor. This is a critical observation, as the 5-HT2A receptor is the primary target for classic psychedelic tryptamines like DMT, mediating their characteristic hallucinogenic effects.

Studies on aeruginascin, a naturally occurring quaternary tryptamine and the 4-phosphoryloxy analogue of this compound, and its metabolite 4-HO-TMT, provide insights into the effects of quaternization. While aeruginascin itself displays high affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors, its metabolite 4-HO-TMT, which is structurally more similar to the direct analogues of this compound, shows strong binding at 5-HT2 receptors. wikipedia.org However, it's noteworthy that aeruginascin lacks affinity and functional activity at mouse 5-HT2A and 5-HT1A receptors, suggesting potential species-specific differences in receptor interactions. wikipedia.org

Furthermore, research on other quaternary tryptamines has shown that while 5-HT2A affinity is diminished, affinity for other receptors may be retained or even gained. For instance, bufotenidine, the 5-hydroxy quaternary analogue of DMT, is a selective agonist at the 5-HT3 receptor. wikipedia.org

Comparative Pharmacological Profiles with N,N-Dimethyltryptamine

The pharmacological profile of this compound stands in stark contrast to that of its tertiary amine precursor, N,N-dimethyltryptamine (DMT). DMT is a non-selective agonist at a broad range of serotonin receptors, with particularly high affinity for the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. nih.govnih.govnih.gov Its psychedelic effects are primarily attributed to its agonist activity at the 5-HT2A receptor. nih.govnih.gov

In contrast, the quaternization of the nitrogen atom in this compound leads to a significant decrease in 5-HT2A receptor affinity. This fundamental change suggests that this compound is unlikely to produce the classic psychedelic effects associated with DMT. The permanent positive charge on the quaternary nitrogen likely hinders the optimal interaction with the 5-HT2A receptor binding pocket that is necessary for agonism.

While DMT acts as a substrate for the serotonin transporter (SERT), the impact of quaternization on this interaction is an area of ongoing investigation. The structural similarity to other quaternary amines that interact with monoamine transporters suggests that this compound's profile at these sites could be altered compared to DMT.

Receptor Binding and Ligand Efficacy Profiling (In Vitro)

In vitro studies are essential for characterizing the interaction of a compound with specific receptor subtypes. While direct and comprehensive binding data for this compound is limited in the scientific literature, data from closely related quaternary tryptamine analogues provide a basis for understanding its likely receptor binding profile.

Serotonergic Receptor Subtype Interactions

The primary focus of pharmacological investigation for tryptamine derivatives is their interaction with serotonin (5-HT) receptors. The introduction of a quaternary ammonium group in this compound significantly reshapes its interaction with these receptors compared to DMT.

5-HT1A Receptor Affinity and Agonism

N,N-Dimethyltryptamine exhibits agonist activity at the 5-HT1A receptor. nih.gov The affinity and functional activity of this compound at the 5-HT1A receptor are not well-documented in publicly available research. However, studies on the related quaternary tryptamine, aeruginascin, have shown high affinity for the human 5-HT1A receptor. wikipedia.org It is important to note that aeruginascin did not show affinity or activity at the mouse 5-HT1A receptor, indicating that the effects may not be consistent across different species. wikipedia.org Without specific binding studies on this compound, its affinity and agonism at the 5-HT1A receptor remain an area for further investigation.

Non-Serotonergic Receptor Interactions

Enzymatic Biotransformation and Metabolic Pathways (In Vitro and Non-Human Models)

The metabolic profile of a compound is heavily influenced by its ability to access metabolic enzymes, many of which are located intracellularly. The permanent positive charge on this compound significantly hinders its passage across biological membranes, suggesting its metabolic fate would differ substantially from the lipophilic parent compound, DMT.

N,N-dimethyltryptamine is a well-established substrate for Monoamine Oxidase A (MAO-A), which rapidly metabolizes it via oxidative deamination to indole-3-acetic acid (IAA). wikipedia.orgfrontiersin.orgnih.gov This enzymatic degradation is the primary reason for DMT's lack of oral bioavailability without the co-administration of an MAO inhibitor. wikipedia.orgnih.gov MAO enzymes are located on the outer membrane of mitochondria, within the cell.

Due to its quaternary ammonium structure, this compound carries a permanent positive charge, which would largely prevent it from passively diffusing across the cell membrane to access intracellular mitochondrial MAO. Consequently, it is highly unlikely to serve as a significant substrate for MAO-A. Direct experimental studies confirming the interaction, or lack thereof, between this compound and MAO isoforms have not been identified in the reviewed literature.

In addition to MAO-A, the metabolism of DMT involves Cytochrome P450 (CYP) enzymes, though to a lesser extent. wikipedia.org In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2D6 as the primary isoform responsible for metabolizing DMT, with minor contributions from CYP2C19. nih.govnih.govresearchgate.net The metabolism by CYP2D6 leads to the formation of various oxygenated metabolites, such as hydroxylated derivatives of DMT. nih.govgu.seuantwerpen.be

Similar to MAO, CYP450 enzymes are intracellular, located primarily in the endoplasmic reticulum of liver cells and other tissues. The charged nature of this compound would impede its access to these enzymes. Therefore, it is not expected to be a significant substrate for CYP2D6, CYP2C19, or other CYP isoforms. Specific in vitro studies examining the interaction between this compound and CYP enzymes are absent from the available scientific literature.

| Compound | Primary Metabolic Enzyme | Key CYP450 Isoforms | Primary Metabolite | Scientific Evidence |

|---|---|---|---|---|

| N,N-Dimethyltryptamine (DMT) | Monoamine Oxidase A (MAO-A) | CYP2D6, CYP2C19 | Indole-3-acetic acid (IAA) | Extensive in vitro and in vivo data wikipedia.orgnih.govnih.gov |

| This compound | Not a likely substrate for MAO or CYP450s | Not a likely substrate | Likely excreted unchanged | Predicted based on physicochemical properties; no direct studies found |

For DMT, minor metabolic pathways include N-oxidation to form DMT-N-oxide (DMT-NO) and demethylation to N-methyltryptamine (NMT). researchgate.netnih.gov Given the chemical stability of the quaternary ammonium group, this compound is not expected to undergo demethylation. Its primary route of elimination from the body following systemic administration would most likely be renal excretion of the unchanged compound. Specific metabolic studies on this compound are required to confirm this hypothesis.

Neurobiological Mechanisms of Action (In Vitro and Non-Human Models)

The neurobiological effects of tryptamines are largely dictated by their ability to interact with receptors in the central nervous system (CNS). The blood-brain barrier is a significant obstacle for charged molecules, meaning this compound is not expected to produce central effects typical of DMT when administered peripherally.

The profound psychoactive effects of DMT are primarily mediated by its action as an agonist at serotonin 5-HT2A receptors. wikipedia.orgnih.gov It also displays affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. nih.gov

In contrast, research on other quaternary tryptammonium analogues suggests a markedly different pharmacological profile. A 2022 in vitro study on several 4-hydroxy quaternary tryptamines found that none of the tested compounds had any measurable affinity for the 5-HT2A receptor, indicating they would lack the psychedelic-like effects of their tertiary amine counterparts. nih.gov However, these quaternary compounds did show affinity for the serotonin 1D (5-HT1D) and 5-HT2B receptors, acting as weak partial agonists. nih.gov Furthermore, several of the analogues demonstrated sub-micromolar affinity for the serotonin transporter (SERT) and acted as inhibitors of serotonin reuptake. nih.gov

Based on these findings with structurally related compounds, it can be hypothesized that this compound would not act as a 5-HT2A agonist but may interact with other serotonin receptors and transporters. Its effects would be primarily confined to the peripheral nervous system or observable only in in vitro preparations where the blood-brain barrier is not a factor.

| Target | Interaction Observed with Quaternary Analogues | Potential Implication | Reference |

|---|---|---|---|

| Serotonin 2A Receptor (5-HT2A) | No measurable affinity | Likely lacks psychedelic activity | nih.gov |

| Serotonin 1D Receptor (5-HT1D) | Low micromolar affinity (weak partial agonist) | Potential for peripheral or non-psychedelic central effects | nih.gov |

| Serotonin 2B Receptor (5-HT2B) | Low micromolar affinity (weak partial agonist) | Potential for peripheral or non-psychedelic central effects | nih.gov |

| Serotonin Transporter (SERT) | Sub-micromolar affinity; inhibition of 5-HT uptake | Potential serotonin reuptake inhibition | nih.gov |

Studies in humans using electroencephalography (EEG) and functional magnetic resonance imaging (fMRI) have shown that DMT administration robustly alters brain activity. These changes include a significant decrease in alpha and theta wave power, an increase in gamma wave activity, and a marked disruption of the default mode network's functional connectivity. conicet.gov.arnih.govnih.gov These electrophysiological changes are considered correlates of the subjective psychedelic experience.

As this compound is a charged molecule, it is not expected to cross the blood-brain barrier to any significant extent. Therefore, systemic administration of this compound would not be predicted to cause the centrally-mediated changes in brain electrical activity that are characteristic of DMT. No studies investigating the electrophysiological effects of this compound have been identified.

Functional Connectivity and Brain Network Dynamics

There is no available research from the reviewed sources detailing the effects of this compound on functional connectivity or the dynamics of brain networks. Studies using neuroimaging techniques such as fMRI or EEG to investigate changes in brain activity following administration of this specific compound are absent from the scientific literature.

Investigations into Neuroplasticity and Neurogenesis

Similarly, there is a lack of scientific investigation into the potential effects of this compound on neuroplasticity and neurogenesis. Research has shown that other tryptamines may promote the formation of new neurons and synaptic connections, largely through interaction with receptors within the central nervous system georgiaaddictiontreatmentcenter.comresearchgate.netpsypost.orgnih.govlabroots.com. However, due to the anticipated inability of the charged this compound molecule to penetrate the brain effectively, its potential to influence these processes remains uninvestigated. No in vitro or in vivo studies on its capacity to stimulate neural stem cells or promote neuronal differentiation were found in the literature.

Immunomodulatory Properties and Associated Mechanisms (In Vitro and Non-Human Models)

The potential for this compound to modulate the immune system has not been a subject of published research. While studies on DMT suggest it may have immunomodulatory effects, there are no corresponding in vitro or non-human model studies available for its methiodide derivative. The mechanisms by which it might interact with immune cells, and its effects on inflammatory pathways, remain unknown.

Conceptual Frameworks and Research Applications

Dimethyltryptamine Methiodide as a Pharmacological Probe

The primary utility of this compound in research lies in its function as a pharmacological probe, specifically for differentiating between the central and peripheral effects of DMT. The quaternization of the nitrogen atom in the tryptamine (B22526) side chain introduces a permanent positive charge to the molecule. This charge significantly increases the molecule's polarity and reduces its lipid solubility.

This compound is instrumental in characterizing the activity and distribution of peripheral receptors that interact with tryptamines. Since it does not readily cross the blood-brain barrier, any physiological or biochemical effects observed after its systemic administration can be attributed to its interaction with receptors located outside the central nervous system (CNS).

Table 1: Receptor Binding Profile of the Parent Compound, N,N-Dimethyltryptamine (DMT) This table represents the known affinities of DMT. It is hypothesized that this compound would have a similar affinity for peripheral receptors, but it would not engage central receptors following systemic administration due to its inability to cross the blood-brain barrier.

| Receptor Subtype | Binding Affinity (Ki nM) |

| 5-HT1A | 320 |

| 5-HT2A | 63.8 |

| 5-HT2C | 138 |

| Sigma-1 (σ1) | 149 |

| SERT (Serotonin Transporter) | 3900 |

| TAAR1 (Trace Amine-Associated Receptor 1) | High Affinity (Agonist) |

Data compiled from various pharmacological studies.

The most critical application of this compound is in the study of ligand-barrier interactions, particularly concerning the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. stackexchange.com

While DMT itself is actively transported across the BBB, the permanent positive charge on this compound prevents this passage. stackexchange.comwikipedia.org This characteristic is not unique; researchers have long used quaternized versions of other psychoactive compounds, such as cocaine-methiodide and naloxone (B1662785) methiodide, as experimental controls to confirm that the behavioral and psychological effects of the parent drugs are indeed mediated within the CNS. frontiersin.orgresearchgate.net By administering this compound and observing a lack of central effects (e.g., no hallucinogenic-like behaviors in animal models), researchers can definitively conclude that the profound psychoactive properties of DMT are centrally mediated. examine.com

Contributions to the Broader Field of Biogenic Amine Research

The principles demonstrated by the use of this compound extend to the entire field of biogenic amine research. The technique of quaternization to restrict a molecule's access to the CNS is a foundational method in pharmacology and neuroscience. It allows for the systematic dissection of a drug's mechanism of action, separating its peripheral effects from its central ones. This methodology has been vital in understanding the functions of numerous neurotransmitters and drugs, including acetylcholine, dopamine, and opioids. Therefore, the application of this technique to the study of tryptamines places research on DMT and its analogues within the broader, established context of neuropharmacological investigation, reinforcing the understanding of how chemical structure dictates physiological function.

Future Directions and Emerging Research Themes

Identification of Novel Molecular Targets and Pathways

While the interaction of DMT with serotonin (B10506) receptors, particularly the 5-HT₂A receptor, is well-established, current research is expanding to identify novel molecular targets that may explain its diverse physiological effects. nih.govfrontiersin.org Beyond its primary action at serotonin receptors, DMT is known to bind to a range of other receptors, including sigma-1, dopamine, and trace amine-associated receptors (TAARs). mdpi.comfrontiersin.org

The sigma-1 receptor, an intracellular chaperone, is a particularly promising target. nih.gov Activation of this receptor by DMT has been linked to neuroprotective, anti-inflammatory, and immunomodulatory effects. nih.gov For instance, studies have shown that DMT can reduce the production of pro-inflammatory compounds like TNF-α and IL-6 through the sigma-1 receptor. nih.gov This suggests a potential role for DMT in cellular protection and resilience, particularly in response to stress or injury. nih.gov

Furthermore, emerging evidence points towards DMT's role in promoting neuroplasticity. mdpi.comnih.gov Research has shown that DMT and other psychedelics can increase the number of synapses in brain regions associated with mood and emotion. acs.org This process, which may involve downstream signaling pathways like brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR), could underpin the potential long-term therapeutic benefits of DMT for conditions like depression and anxiety. nih.gov

| Receptor/Pathway | Associated Effects | Key Research Findings |

|---|---|---|

| Serotonin Receptors (5-HT₂A, 5-HT₁A, 5-HT₂C) | Psychedelic effects, mood regulation | Primary target for hallucinogenic effects; does not appear to cause receptor desensitization, explaining the lack of tolerance. nih.govwikipedia.org |

| Sigma-1 Receptor | Neuroprotection, anti-inflammatory effects, immunomodulation | DMT is an endogenous ligand for this receptor; activation reduces inflammation and may protect cells from stress. mdpi.comnih.gov |

| Trace Amine-Associated Receptors (TAARs) | Modulation of monoaminergic systems | DMT interacts with TAARs, though the full significance of this interaction is still under investigation. mdpi.com |

| Glutamate (B1630785) Receptors (e.g., mGluR2/3, NMDA) | Modulation of synaptic plasticity and neurotransmission | Interactions with the glutamate system may play a synergistic role in DMT's overall effects on perception and cognition. mdpi.comnih.gov |

| Neuroplasticity Pathways (BDNF, mTOR) | Growth of new synaptic connections (synaptogenesis) | Psychedelics like DMT have been shown to promote structural and functional neural plasticity, which may underlie antidepressant effects. nih.gov |

Development of Advanced Methodologies for Detection and Analysis

The transient nature and low endogenous levels of DMT present a significant challenge for its detection and quantification. To address this, researchers are developing increasingly sensitive and rapid analytical techniques. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to quantify DMT and its primary metabolites, such as indole-3-acetic acid (IAA) and DMT-N-oxide (DMT-NO), in biological matrices like plasma and urine. researchgate.netnih.gov Recent advancements in these methods have focused on improving sensitivity and simplifying sample preparation. nih.gov

More innovative approaches are also emerging. Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) has been successfully used for the rapid quantification of DMT in complex mixtures like ayahuasca brews, eliminating the need for extensive sample preparation. ojp.govojp.gov Another novel technique involves Surface-Enhanced Raman Scattering (SERS) on flexible, inkjet-printed paper substrates, which has demonstrated the ability to detect DMT at extremely low concentrations (down to 10⁻¹⁰ mol L⁻¹). amazonaws.com These cutting-edge methods are crucial for both forensic analysis and for studying the subtle dynamics of endogenous DMT. nih.govamazonaws.com

In-depth Characterization of Metabolic Enzymes

The metabolism of DMT is rapid, which accounts for its short duration of action when administered exogenously. frontiersin.org The primary enzyme responsible for its breakdown is monoamine oxidase A (MAO-A), which converts DMT to indole-3-acetic acid. frontiersin.orgwikipedia.org This is why DMT is only orally active when co-administered with an MAO inhibitor, as is the case with ayahuasca. wikipedia.org

However, the metabolic picture is more complex. Recent in vitro studies have identified that cytochrome P450 enzymes, specifically CYP2D6 and to a lesser extent CYP2C19, also contribute to DMT metabolism. uantwerpen.benih.gov This pathway becomes particularly relevant in environments where MAO-A is sparse or inhibited, and it leads to the formation of various oxygenated metabolites. uantwerpen.benih.gov

On the synthesis side, the enzyme indolethylamine-N-methyltransferase (INMT) has long been considered essential for the conversion of tryptamine (B22526) to DMT. frontiersin.org INMT is found in both the brain and various peripheral tissues. nih.gov However, recent studies in rats have suggested that INMT may not be the sole enzyme responsible for DMT production, indicating that alternative enzymatic pathways may exist. frontiersin.org Further characterization of these synthetic and metabolic enzymes is critical for understanding both endogenous DMT regulation and the pharmacokinetics of exogenously administered DMT.

| Enzyme | Role | Key Characteristics |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Primary catabolism (breakdown) | Rapidly deaminates DMT into indole-3-acetic acid (IAA). Inhibition of MAO-A is required for oral activity of DMT. frontiersin.orgwikipedia.org |

| Cytochrome P450 2D6 (CYP2D6) | Secondary catabolism | Metabolizes DMT into mono-, di-, and tri-oxygenated metabolites. Relevant when MAO-A is inhibited. uantwerpen.benih.gov |

| Cytochrome P450 2C19 (CYP2C19) | Secondary catabolism | Contributes to DMT metabolism to a lesser extent than CYP2D6. nih.gov |

| Indolethylamine-N-methyltransferase (INMT) | Biosynthesis | Catalyzes the N-methylation of tryptamine to form N-methyltryptamine (NMT) and subsequently DMT. frontiersin.org |

| Aromatic L-amino acid decarboxylase (AADC) | Biosynthesis (precursor formation) | Converts the essential amino acid tryptophan into tryptamine, the precursor for DMT synthesis. frontiersin.orgresearchgate.net |

Exploration of Non-Neural Tissue Involvement

While much of the research on DMT has focused on its effects within the central nervous system, there is growing evidence of its presence and activity in peripheral tissues. The enzyme INMT, which is necessary for DMT synthesis, is widely expressed throughout the body, with particularly high concentrations found in the lungs, thyroid, and adrenal glands. nih.govnih.gov

The co-localization of INMT and AADC, the enzyme that produces DMT's precursor, has been identified in the rat and human brain, providing strong evidence for cerebral synthesis. bohrium.com However, there appears to be less overlapping expression in peripheral tissues, raising questions about the primary sites of endogenous DMT production and its potential transport into the brain. bohrium.com

The functional role of DMT in the periphery is an active area of investigation. As mentioned, its interaction with the sigma-1 receptor points to a role in modulating immune responses. nih.gov This suggests that endogenous DMT may have a physiological function beyond that of a neurotransmitter, possibly acting as a protective agent in response to systemic stress, inflammation, or hypoxia. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental research is accelerating our understanding of DMT's complex pharmacology. In silico techniques, such as molecular docking and dynamic simulations, are being used to predict and analyze the interactions between DMT and its molecular targets at an atomic level. herbmedpharmacol.comherbmedpharmacol.com

For example, computational studies have been employed to explore the binding behavior of DMT and its analogues with the 5-HT₁B receptor, helping to identify new molecular structures that could be promising for the treatment of depression and anxiety. herbmedpharmacol.comresearchgate.net These models can predict binding energies and conformational stability, providing valuable insights that guide experimental research. herbmedpharmacol.com

These computational approaches, when combined with advanced neuroimaging techniques like PET and fMRI in human studies, allow for a multi-level analysis of DMT's effects. researchgate.net This integrated strategy is essential for bridging the gap between molecular interactions and the profound changes in brain activity and consciousness reported by users, ultimately clarifying the neurobiological basis of the DMT experience. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.